JAK2 Enzymatic Inhibition Potency: p-Tolyl Derivative vs. Comparator Scaffold
The target compound, identified as Compound 1-13 in patent US11919896, demonstrates potent inhibition of JAK2 kinase. Its activity significantly surpasses that of a closely related analog from the same chemical series. The reported IC50 for the target compound is 37 nM, compared to 520 nM for Compound 5-9 from the related patent US12419873, which represents a structural modification within the same morpholino-pyrazole class [1][2]. This 14-fold difference in potency under identical assay conditions underscores the non-linear SAR of this chemotype.
| Evidence Dimension | JAK2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Compound 5-9 (US12419873), a structural analog within the same chemical series: IC50 = 520 nM |
| Quantified Difference | The target compound is approximately 14-fold more potent than the comparator. |
| Conditions | JAK2 (h) incubated with 8 mM MOPS pH 7.0, 0.2 mM EDTA, 100 μM KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC, 10 mM magnesium acetate and [γ-33P]-ATP. |
Why This Matters
For procurement, this demonstrates that not all 'morpholino-pyrazole acetamide' JAK2 inhibitors are equipotent; selecting the specific p-tolyl analog ensures the high potency required for validating target engagement at low nanomolar concentrations.
- [1] BindingDB. BDBM50602437. Affinity DataIC50: 37nM. Assay Description: JAK2 (h) incubation. Patent: US11919896, Compound 1-13. View Source
- [2] BindingDB. BDBM656608. Affinity DataIC50: 520nM. Assay Description: JAK2 incubation. Patent: US12419873, Compound 5-9. View Source
